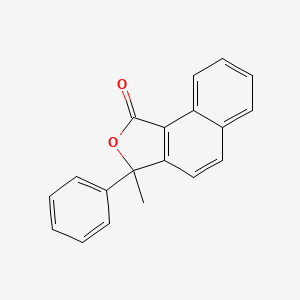
3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one is an organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring structure that includes a naphthalene and a furan ring. The presence of methyl and phenyl groups in the structure can influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalene Ring: Starting with a suitable naphthalene derivative.
Furan Ring Formation: Cyclization reactions to form the furan ring.
Introduction of Methyl and Phenyl Groups: Functional group modifications using reagents like methyl iodide and phenylboronic acid.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one could have applications in various fields:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of dyes, pigments, or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance:
Biological Activity: The compound might interact with specific enzymes or receptors, influencing cellular pathways.
Chemical Reactivity: The presence of electron-donating or withdrawing groups can affect the compound’s reactivity in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthofuran Derivatives: Compounds with similar fused ring structures.
Phenyl-Substituted Furans: Compounds with phenyl groups attached to the furan ring.
Methyl-Substituted Naphthalenes: Compounds with methyl groups on the naphthalene ring.
Uniqueness
3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one is unique due to its specific substitution pattern, which can influence its chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
81194-76-5 |
|---|---|
Formule moléculaire |
C19H14O2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
3-methyl-3-phenylbenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C19H14O2/c1-19(14-8-3-2-4-9-14)16-12-11-13-7-5-6-10-15(13)17(16)18(20)21-19/h2-12H,1H3 |
Clé InChI |
OYKVJLRGRXCCKD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)O1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
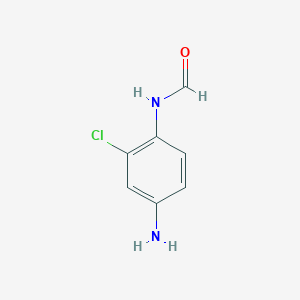
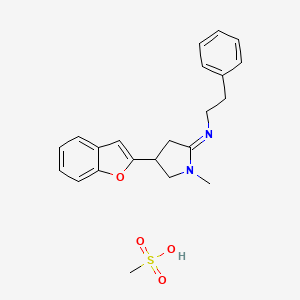
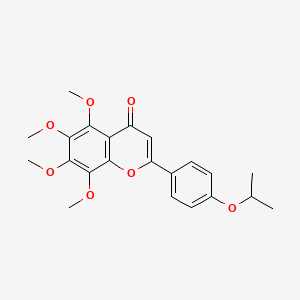
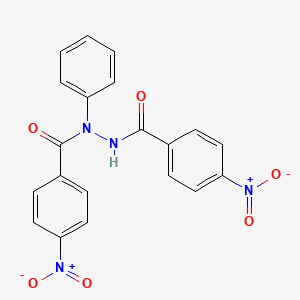
![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)

![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)
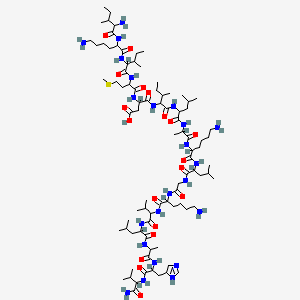



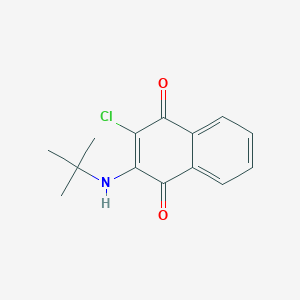
![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)
